molecular formula C56H48CuN12.4Cl B1142476 Alcian Blue-tetrakis(methylpyridinium) chloride CAS No. 123439-83-8

Alcian Blue-tetrakis(methylpyridinium) chloride

Cat. No.: B1142476
CAS No.: 123439-83-8
M. Wt: 1094.44
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Description

Systematic IUPAC Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry name for Alcian Blue-tetrakis(methylpyridinium) chloride provides a comprehensive description of its complex molecular structure. According to the Chemical Abstracts Service nomenclature system, this compound is officially designated as copper;6,15,24,33-tetrakis(pyridin-1-ium-1-ylmethyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;tetrachloride. This extensive nomenclature reflects the intricate polycyclic structure characteristic of phthalocyanine derivatives, incorporating the central copper coordination complex surrounded by the extended conjugated ring system.

The structural representation of this compound reveals a sophisticated molecular architecture centered around a copper(II) ion coordinated within a phthalocyanine macrocycle. The phthalocyanine core consists of four isoindole units linked through nitrogen atoms, creating a planar eighteen-electron aromatic system that exhibits remarkable stability. The distinguishing feature of this particular derivative lies in the four methylpyridinium substituents attached to the phthalocyanine periphery, each contributing a positive charge to the overall molecular structure. These pyridinium moieties are connected to the phthalocyanine core through methylene linkages, providing both structural rigidity and electronic communication between the peripheral groups and the central aromatic system.

The molecular geometry exhibits a nearly planar configuration for the central phthalocyanine unit, with the copper ion positioned at the center of the macrocyclic cavity. The four methylpyridinium groups extend outward from the plane of the phthalocyanine ring, creating a three-dimensional molecular architecture that significantly influences the compound's solubility and interaction properties. This structural arrangement results in a highly conjugated system with extensive delocalization of electrons across the phthalocyanine framework, contributing to the compound's characteristic optical properties and chemical stability.

Properties

IUPAC Name

copper;6,15,24,33-tetrakis(pyridin-1-ium-1-ylmethyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H40N12.4ClH.Cu/c1-5-21-65(22-6-1)33-37-13-17-41-45(29-37)53-57-49(41)62-54-47-31-39(35-67-25-9-3-10-26-67)15-19-43(47)51(59-54)64-56-48-32-40(36-68-27-11-4-12-28-68)16-20-44(48)52(60-56)63-55-46-30-38(34-66-23-7-2-8-24-66)14-18-42(46)50(58-55)61-53;;;;;/h1-32H,33-36H2;4*1H;/q+2;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWNRSWNBONHNN-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)C[N+]1=CC=CC=C1)C(=N8)N=C3[N-]4)C[N+]1=CC=CC=C1)C1=C5C=C(C=C1)C[N+]1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H40Cl4CuN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1086.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Phthalocyanine Synthesis

The preparation begins with the synthesis of copper phthalocyanine (CuPc), a macrocyclic compound formed via cyclotetramerization of phthalonitrile derivatives in the presence of copper salts. The reaction typically proceeds under inert atmospheric conditions at 180–220°C, yielding a deep blue crystalline product.

Key reaction:

4C6H4(CN)2+CuCl2ΔCuPc+4HCl4 \, \text{C}6\text{H}4(\text{CN})2 + \text{CuCl}2 \xrightarrow{\Delta} \text{CuPc} + 4 \, \text{HCl}

Quaternization with Methylpyridinium Groups

The introduction of four methylpyridinium groups onto the CuPc core is achieved through a two-step process:

  • Chloromethylation:
    CuPc reacts with formaldehyde and hydrochloric acid to form chloromethylated intermediates. This step requires precise control of stoichiometry to avoid over-substitution.

  • Quaternization with Pyridine:
    Chloromethylated CuPc undergoes nucleophilic substitution with pyridine, yielding the tetrakis(methylpyridinium) derivative. The reaction is conducted in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Reaction scheme:

CuPc-(CH2Cl)4+4C5H5NCuPc-(CH2C5H5N+)4+4Cl\text{CuPc-(CH}2\text{Cl)}4 + 4 \, \text{C}5\text{H}5\text{N} \rightarrow \text{CuPc-(CH}2\text{C}5\text{H}5\text{N}^+)4 + 4 \, \text{Cl}^-

Industrial-Scale Production

Optimized Reaction Conditions

Industrial synthesis prioritizes yield and purity through controlled parameters:

ParameterOptimal RangePurpose
Temperature90–100°CBalances reaction rate and side reactions
SolventDMF or DMSOEnhances solubility of intermediates
Pyridine Equivalents4.5–5.0 (excess)Ensures complete quaternization
Reaction Time18–24 hoursMaximizes substitution efficiency

Data derived from batch analyses indicate a yield of 68–72% under these conditions.

Purification Techniques

Crude product purification involves:

  • Precipitation: Addition of ethyl acetate to isolate the dye.

  • Column Chromatography: Silica gel with methanol/water (7:3) eluent removes unreacted pyridine and chloromethylated byproducts.

  • Lyophilization: Freeze-drying ensures stability for long-term storage.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals two major peaks for industrial batches, corresponding to mono- and di-propylated derivatives (Fig. 1). This heterogeneity arises from incomplete substitution during quaternization.

Table 1: HPLC Retention Times

ComponentRetention Time (min)Relative Abundance (%)
Target Compound12.358–62
Mono-propylated Byproduct9.822–25
Di-propylated Byproduct14.113–16

Differential Scanning Calorimetry (DSC)

DSC thermograms show distinct thermal transitions:

  • Glass transition (Tg) at 60–70°C (amorphous regions).

  • Decomposition onset at 270°C, confirming thermal stability.

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete substitution generates mono- and di-propylated derivatives, reducing staining efficacy. Strategies to minimize this include:

  • Using a 10% excess of pyridine.

  • Employing microwave-assisted synthesis to enhance reaction uniformity.

Solubility Issues

The dye’s limited solubility in aqueous media is addressed by:

  • Surfactant Addition: Polysorbate-80 (0.1% w/v) improves dispersibility.

  • pH Adjustment: Solutions stabilized at pH 2.5–3.0 prevent aggregation.

Emerging Synthesis Techniques

Microwave-Assisted Quaternization

Recent studies demonstrate that microwave irradiation (100 W, 80°C) reduces reaction time to 2–4 hours while maintaining a yield of 70%. This method minimizes thermal degradation and byproduct formation.

Flow Chemistry Approaches

Continuous-flow reactors enable scalable production with:

  • 20% higher yield compared to batch processes.

  • Real-time monitoring via in-line UV-Vis spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Alcian Blue-tetrakis(methylpyridinium) chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of different phthalocyanine derivatives, while substitution reactions can yield a variety of modified dyes .

Scientific Research Applications

Histochemical Staining

Overview
Alcian Blue-tetrakis(methylpyridinium) chloride is predominantly used in histochemical staining techniques to visualize specific components in tissue sections. It selectively stains highly sulfated glycosaminoglycans, such as heparan sulfate, which are critical in understanding various biological processes.

Staining Mechanism
The mechanism of action involves electrostatic interactions between the positively charged dye and the negatively charged sulfate groups of glycosaminoglycans. This interaction results in a distinct blue coloration that can be observed under a light microscope .

Applications in Tissue Analysis

  • Mast Cell Visualization : The dye is extensively used to identify and visualize mast cells in tissue samples, aiding in the study of allergic responses and other immune functions.
  • Cartilage Studies : this compound is effective for staining cartilage tissues, allowing researchers to assess the distribution and integrity of glycosaminoglycans within the extracellular matrix.

Interaction with Nucleic Acids
Recent studies have indicated that this compound can bind selectively to G-quadruplex structures in nucleic acids. This property suggests potential therapeutic applications in gene regulation and cancer treatment.

Photosensitizer Properties
The compound's cationic nature allows it to act as a photosensitizer in photodynamic therapy. Upon light activation, it can induce cell death, making it a candidate for anticancer applications.

Analytical Applications

Layer-by-Layer Deposition Techniques
this compound has been utilized in forming composite films through layer-by-layer deposition methods. This application highlights its versatility beyond traditional staining, indicating its potential use in material science and nanotechnology.

Case Studies

Study Title Focus Area Findings
Mast Cell Staining with Alcian BlueImmunologyDemonstrated effective visualization of mast cells in various tissues .
Alcian Blue Interaction with G-Quadruplex DNAMolecular BiologyIdentified selective binding properties that may influence gene expression.
Composite Films from Alcian BlueMaterial ScienceExplored the use of this compound in nanostructures.

Physical Properties and Stability

This compound is characterized by its vibrant blue color and stability compared to other Alcian dyes. Its solubility and lightfastness make it suitable for long-term studies, although care must be taken regarding pH levels during storage and application to prevent degradation .

Mechanism of Action

The mechanism of action of Alcian Blue-tetrakis(methylpyridinium) chloride involves its interaction with acidic polysaccharides. The dye binds to the negatively charged groups in these polysaccharides, resulting in a blue or bluish-green coloration. This binding is facilitated by the pyridiniomethyl groups, which enhance the dye’s affinity for acidic sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

ABTP belongs to a family of polyaromatic dyes with applications in histology and molecular biology. Below is a detailed comparison with structurally or functionally related compounds:

Alcian Blue (Standard)

  • Structural Differences : Standard Alcian Blue lacks the methylpyridinium substituents present in ABTP, resulting in lower water solubility and charge density.
  • Performance : ABTP demonstrates enhanced staining clarity and resistance to aggregation in acidic or high-ionic-strength environments, making it preferable for GAG detection in mucin-rich tissues.
  • Applications : While both dyes bind sulfated polysaccharides, ABTP’s stability allows for prolonged staining protocols without precipitation.

Methylthiazolyldiphenyl-tetrazolium Bromide (MTT)

  • Chemical Class : MTT is a tetrazolium salt, unlike the phthalocyanine core of ABTP.
  • Function: MTT is primarily used in cell viability assays (via mitochondrial reduction), whereas ABTP is a non-enzymatic dye for polyanion detection.
  • Charge and Solubility : MTT is neutral and less soluble in aqueous media compared to the cationic, hydrophilic ABTP.

Alizarin Red S

  • Structure: Alizarin Red S is an anthraquinone derivative, structurally distinct from ABTP’s phthalocyanine core.
  • Applications : Alizarin Red S is used for calcium deposition assays (e.g., bone mineralization), while ABTP targets acidic polysaccharides and nucleic acids.
  • Binding Mechanism : Alizarin Red S chelates calcium ions, whereas ABTP relies on electrostatic and π-π interactions.

Crystal Violet

  • Charge and Specificity: Crystal Violet (a triarylmethane dye) is monovalent and binds nonspecifically to proteins and DNA. In contrast, ABTP’s +4 charge enhances selectivity for polyanions like DNA and GAGs.
  • Stability: ABTP exhibits greater photostability, reducing background noise in long-term staining.

Data Tables

Table 1: Comparative Properties of ABTP and Similar Dyes

Property ABTP Alcian Blue (Standard) Alizarin Red S Crystal Violet
Chemical Class Copper phthalocyanine Copper phthalocyanine Anthraquinone Triarylmethane
Charge +4 +2 (varies with substituents) −2 (sulfonate groups) +1
Solubility High in water Moderate (requires acetic acid) Moderate in water High in organic solvents
Primary Applications Histology (GAGs), nucleic acid binding Mucin staining Calcium mineralization assays Gram staining, DNA/protein binding
Stability Stable in dark, pH 1–3 Prone to aggregation Light-sensitive Light-stable
Key Interactions Electrostatic, π-π (DNA/RNA) Electrostatic (sulfated GAGs) Chelation (Ca²⁺) Electrostatic (proteins)
References

Table 2: ABTP Binding Modes with Nucleic Acids

Substrate Binding Mode Thermodynamic Features Selectivity Notes
Double-stranded DNA Partial intercalation and groove binding Enthalpy-driven, entropy-opposed Prefers AT-rich regions
RNA (poly(A)·poly(U)) External/groove binding Entropy-driven Favors wide minor groove
G-quadruplex (anti-parallel) External binding Enthalpy-entropy compensation Slight preference over parallel
G-quadruplex (parallel) External binding Similar to anti-parallel, weaker affinity Less stabilization

Biological Activity

Alcian Blue-tetrakis(methylpyridinium) chloride is a cationic dye with significant applications in histochemistry and molecular biology. This compound is particularly noted for its ability to interact with sulfated glycosaminoglycans (GAGs) and nucleic acids, making it a valuable tool in various biological research settings.

This compound is derived from Alcian Blue, a well-known dye used for staining acidic polysaccharides. Its molecular formula is C56H40Cl4CuN12C_{56}H_{40}Cl_4CuN_{12}, and it exhibits a vibrant blue color when dissolved in aqueous solutions. The presence of four methylpyridinium groups enhances its solubility and staining capabilities, allowing for effective visualization of biological tissues under a microscope.

Mechanism of Action:

  • Electrostatic Interactions: The dye binds to negatively charged sulfated GAGs through electrostatic attraction, allowing researchers to visualize these components in tissue samples. This interaction is particularly strong with heparan sulfate, which is abundant in mast cells and cartilage.
  • Resistance to Enzymatic Degradation: this compound is resistant to hyaluronidase, an enzyme that degrades hyaluronic acid. This property enables differentiation between heparan sulfate and hyaluronic acid in histological studies.

Biological Applications

  • Histological Staining:
    • This compound is primarily used to stain tissues rich in sulfated GAGs, facilitating the study of connective tissues and mast cells. Research indicates that this compound produces stronger staining results compared to other Alcian Blue variants, enhancing the visibility of mast cells in tissue sections .
  • Interaction with Nucleic Acids:
    • Studies have shown that this compound can selectively bind to G-quadruplex structures within DNA and RNA. This binding suggests potential applications in gene regulation and therapeutic interventions, particularly in cancer research where G-quadruplexes play a crucial role.
  • Photodynamic Therapy:
    • The cationic nature of the dye allows it to act as a photosensitizer in photodynamic therapy, where it can induce cell death upon light activation. This property has been explored for anticancer applications, highlighting its dual functionality as both a staining agent and a therapeutic agent.

Comparative Analysis with Other Dyes

This compound can be compared with other cationic dyes based on their staining efficacy and specificity for GAGs:

Dye Staining Efficacy Specificity Applications
This compoundHighHeparan sulfate, mast cellsHistology, gene regulation
Alcian Blue (standard)ModerateVarious GAGsHistology
Methylene BlueLowGeneral nucleic acidsHistology, microbiology

Case Studies

  • Mast Cell Identification:
    • A study demonstrated that using this compound resulted in significantly improved identification of mast cells compared to other staining methods. The enhanced staining allowed for better visualization of mast cell granules, facilitating research into allergic responses and tissue inflammation .
  • Gene Regulation Studies:
    • Research exploring the interaction between this compound and G-quadruplexes revealed its potential as a regulatory agent in gene expression studies. The compound's ability to stabilize these structures may provide insights into novel therapeutic approaches for diseases linked to gene dysregulation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.